REACTION_CXSMILES
|
C([O:3][C:4](=O)[C:5](=[N:14]O)[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)C.B.[Na].S(=O)(=O)(O)O.CO>COCCOC>[NH2:14][CH:5]([CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:4][OH:3] |f:1.2,^1:17|
|
Name
|
2-hydroxyimino-4-phenyl butyric acid ethyl ester
|
Quantity
|
33.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CCC1=CC=CC=C1)=NO)=O
|
Name
|
|
Quantity
|
24.15 g
|
Type
|
reactant
|
Smiles
|
B.[Na]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
17.2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62 °C
|
Type
|
CUSTOM
|
Details
|
agitated 5 h at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
during which the temperature was maintained at 20°-30° C
|
Type
|
TEMPERATURE
|
Details
|
cooled overnight under agitation to room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
After the addition of 150 ml toluene the mixture
|
Type
|
STIRRING
|
Details
|
was agitated until the end of the development of gas
|
Type
|
TEMPERATURE
|
Details
|
heated to 60° C
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted again with 80 ml toluene at this temperature
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:3][C:4](=O)[C:5](=[N:14]O)[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)C.B.[Na].S(=O)(=O)(O)O.CO>COCCOC>[NH2:14][CH:5]([CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:4][OH:3] |f:1.2,^1:17|
|
Name
|
2-hydroxyimino-4-phenyl butyric acid ethyl ester
|
Quantity
|
33.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CCC1=CC=CC=C1)=NO)=O
|
Name
|
|
Quantity
|
24.15 g
|
Type
|
reactant
|
Smiles
|
B.[Na]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
17.2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62 °C
|
Type
|
CUSTOM
|
Details
|
agitated 5 h at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
during which the temperature was maintained at 20°-30° C
|
Type
|
TEMPERATURE
|
Details
|
cooled overnight under agitation to room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
After the addition of 150 ml toluene the mixture
|
Type
|
STIRRING
|
Details
|
was agitated until the end of the development of gas
|
Type
|
TEMPERATURE
|
Details
|
heated to 60° C
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted again with 80 ml toluene at this temperature
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:3][C:4](=O)[C:5](=[N:14]O)[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)C.B.[Na].S(=O)(=O)(O)O.CO>COCCOC>[NH2:14][CH:5]([CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:4][OH:3] |f:1.2,^1:17|
|
Name
|
2-hydroxyimino-4-phenyl butyric acid ethyl ester
|
Quantity
|
33.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CCC1=CC=CC=C1)=NO)=O
|
Name
|
|
Quantity
|
24.15 g
|
Type
|
reactant
|
Smiles
|
B.[Na]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
17.2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62 °C
|
Type
|
CUSTOM
|
Details
|
agitated 5 h at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
during which the temperature was maintained at 20°-30° C
|
Type
|
TEMPERATURE
|
Details
|
cooled overnight under agitation to room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
After the addition of 150 ml toluene the mixture
|
Type
|
STIRRING
|
Details
|
was agitated until the end of the development of gas
|
Type
|
TEMPERATURE
|
Details
|
heated to 60° C
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase extracted again with 80 ml toluene at this temperature
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |